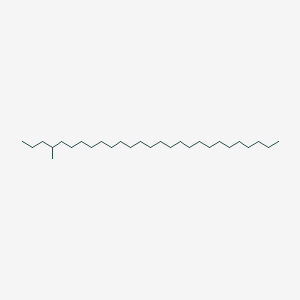
Dimethyl (2,5-dimethoxyphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,5-dimethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2,5-dimethoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 2,5-dimethoxybenzyl chloride under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Additionally, microwave irradiation has been employed to accelerate the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2,5-dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Dimethyl (2,5-dimethoxyphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of dimethyl (2,5-dimethoxyphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
Dimethyl (2,5-dimethoxyphenyl)phosphonate is unique due to the presence of the dimethoxyphenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to other phosphonates. Additionally, the methoxy groups can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological molecules .
Propriétés
Numéro CAS |
94807-57-5 |
|---|---|
Formule moléculaire |
C10H15O5P |
Poids moléculaire |
246.20 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H15O5P/c1-12-8-5-6-9(13-2)10(7-8)16(11,14-3)15-4/h5-7H,1-4H3 |
Clé InChI |
NCRBIOMTKMMICT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


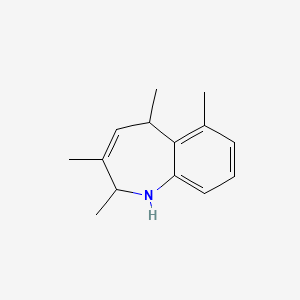
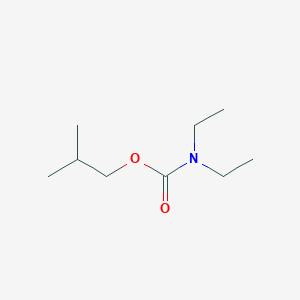

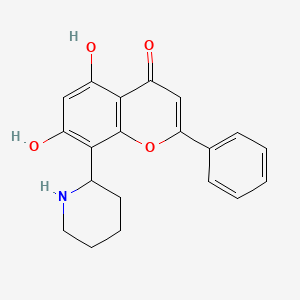


![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)

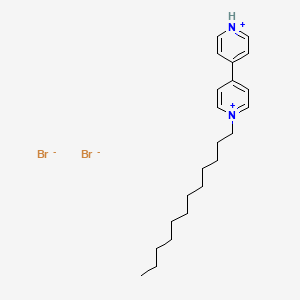
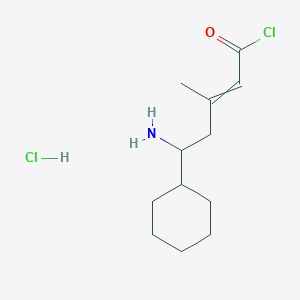
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)


